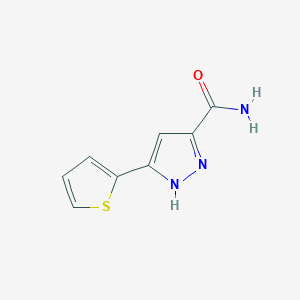

5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide

Descripción

Propiedades

IUPAC Name |

5-thiophen-2-yl-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c9-8(12)6-4-5(10-11-6)7-2-1-3-13-7/h1-4H,(H2,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICHSQXBOKLWZJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NN2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry. By integrating established synthetic methodologies with predictive analysis based on closely related analogues, this document serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction: The Thiophene-Pyrazole Carboxamide Scaffold

The conjugation of thiophene and pyrazole rings results in a versatile scaffold with a wide range of pharmacological activities.[1][2][3][4] The thiophene moiety, a sulfur-containing aromatic heterocycle, is a common feature in numerous FDA-approved drugs and is known to enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[3] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is another privileged structure in medicinal chemistry, found in drugs such as the anti-inflammatory celecoxib and the phosphodiesterase inhibitor sildenafil.[1][2] The carboxamide group can participate in hydrogen bonding interactions with biological targets, further contributing to the pharmacological profile of these compounds. The strategic combination of these three moieties in this compound suggests a molecule with significant potential for drug discovery.

Molecular Structure and Physicochemical Properties

The core structure of this compound consists of a pyrazole ring substituted with a thiophene ring at the 5-position and a carboxamide group at the 3-position.

Molecular Formula: C₈H₇N₃OS

Molecular Weight: 193.23 g/mol

| Property | Predicted Value/Characteristic | Rationale |

| Melting Point | Expected to be a solid with a relatively high melting point. | The presence of amide and N-H groups allows for strong intermolecular hydrogen bonding, leading to a stable crystal lattice. |

| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and alcohols. | The aromatic rings contribute to its lipophilicity, while the carboxamide and pyrazole N-H groups can engage in hydrogen bonding with polar solvents. |

| pKa | The pyrazole N-H is weakly acidic, and the amide N-H is also weakly acidic. The pyrazole ring also has a basic nitrogen atom. | The exact pKa values would require experimental determination but are expected to be in the typical range for these functional groups. |

Synthesis and Reactivity

The synthesis of this compound can be approached through several established synthetic routes for pyrazole-carboxamides. A plausible and efficient pathway involves the synthesis of the precursor carboxylic acid followed by amidation.

Synthesis of the Precursor: 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid

The precursor, 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid (CAS No: 182415-24-3), is a key intermediate.[5] Its synthesis can be achieved via a cyclocondensation reaction.

Experimental Protocol (Proposed):

-

Claisen Condensation: Reaction of a thiophene-2-carboxylate ester with a methyl ketone (e.g., acetone) in the presence of a strong base (e.g., sodium ethoxide) to form a 1,3-diketone intermediate.

-

Cyclization with Hydrazine: The resulting diketone is then reacted with hydrazine hydrate. The reaction mixture is typically heated in a suitable solvent like ethanol or acetic acid to facilitate the cyclization and formation of the pyrazole ring.

-

Hydrolysis (if necessary): If the starting material was an ester, the resulting pyrazole ester is hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

Causality Behind Experimental Choices:

-

Claisen Condensation: This is a classic and reliable method for forming carbon-carbon bonds and creating the 1,3-dicarbonyl moiety necessary for pyrazole synthesis.

-

Hydrazine Cyclization: Hydrazine is the key reagent for forming the pyrazole ring from a 1,3-dicarbonyl compound. The two nitrogen atoms of hydrazine react with the two carbonyl groups to form the five-membered heterocyclic ring.

Amidation to Yield this compound

The final step is the conversion of the carboxylic acid to the primary carboxamide.

Experimental Protocol (Proposed):

-

Acid Chloride Formation: The carboxylic acid is first converted to the more reactive acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This reaction is typically performed in an inert solvent like dichloromethane or toluene.

-

Reaction with Ammonia: The crude acid chloride is then reacted with an excess of aqueous or gaseous ammonia to form the primary carboxamide. The reaction is usually exothermic and is often carried out at low temperatures.

-

Purification: The final product is then purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Acid Chloride Intermediate: The conversion to an acid chloride significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by ammonia.

-

Excess Ammonia: Using an excess of ammonia ensures that the reaction goes to completion and also neutralizes the HCl byproduct generated during the reaction.

DOT Diagram of the Proposed Synthesis Pathway:

Caption: Proposed synthesis of this compound.

Spectral Properties (Predicted)

The structural confirmation of this compound would rely on a combination of spectroscopic techniques. Based on the analysis of similar compounds, the following spectral data can be anticipated.[6][7]

¹H NMR Spectroscopy

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrazole N-H | 13.0 - 14.0 | broad singlet | - |

| Amide N-H₂ | 7.0 - 8.0 | broad singlet | - |

| Thiophene H5' | 7.5 - 7.8 | doublet | ~5.0 |

| Thiophene H3' | 7.3 - 7.5 | doublet | ~3.5 |

| Thiophene H4' | 7.0 - 7.2 | doublet of doublets | ~5.0, ~3.5 |

| Pyrazole H4 | 6.8 - 7.0 | singlet | - |

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Amide C=O | 160 - 165 |

| Pyrazole C3 | 145 - 150 |

| Pyrazole C5 | 140 - 145 |

| Thiophene C2' | 130 - 135 |

| Thiophene C5' | 127 - 130 |

| Thiophene C3' | 125 - 128 |

| Thiophene C4' | 124 - 127 |

| Pyrazole C4 | 105 - 110 |

Infrared (IR) Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H stretch (amide and pyrazole) | 3100 - 3400 |

| C=O stretch (amide) | 1650 - 1680 |

| C=N stretch (pyrazole) | 1580 - 1620 |

| C-H stretch (aromatic) | 3000 - 3100 |

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 193. Fragmentation patterns would likely involve the loss of the carboxamide group and cleavage of the thiophene and pyrazole rings.

Potential Biological Activities and Applications

The thiophene-pyrazole carboxamide scaffold is associated with a broad spectrum of biological activities, suggesting that this compound could be a valuable lead compound in drug discovery.

DOT Diagram of Potential Biological Activities:

Caption: Potential pharmacological activities of the thiophene-pyrazole scaffold.

-

Antimicrobial Activity: Thiophene and pyrazole derivatives have well-documented antibacterial and antifungal properties.[1][8] The combination of these rings in a single molecule could lead to synergistic effects and a broad spectrum of activity.

-

Anticancer Activity: Numerous pyrazole-containing compounds have been investigated as anticancer agents.[1] The thiophene-pyrazole scaffold has also shown promise in this area, with some derivatives exhibiting potent cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory Activity: The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[2] Therefore, this compound and its derivatives are attractive candidates for the development of new anti-inflammatory agents.

Conclusion

This compound represents a promising molecular scaffold for the development of new therapeutic agents. This technical guide has outlined its chemical properties, proposed a viable synthetic pathway, and predicted its spectral characteristics based on the established chemistry of its constituent moieties. The diverse biological activities associated with the thiophene-pyrazole carboxamide core highlight the potential of this compound as a starting point for further investigation and drug development. Experimental validation of the predicted properties and a thorough evaluation of its pharmacological profile are warranted to fully elucidate the therapeutic potential of this intriguing molecule.

References

- Current Chemistry Letters. (2018). Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. Growing Science.

- Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. (n.d.).

- Synthesis and evaluation of novel pyrazole carboxamide deriv

- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals.

- An efficient route to synthesis of pyrazoline carboxamides bearing thiophene moiety as antimicrobial agents. (n.d.). Der Pharma Chemica.

- (PDF)

- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH.

- Synthesis, characterization and biological evaluation of some novel carboxamide deriv

- 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde. (2023). Smolecule.

- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). NIH.

- Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. (2021).

- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv

- (PDF) Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. (2014).

- 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid. (n.d.). PubChem.

- Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. (2018). Semantic Scholar.

- 2098041-18-8|1-Ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide. (n.d.). BLDpharm.

- 3-(Thiophen-2-yl)-1H-pyrazole-5-carboxaMide ,97%. (n.d.). Echemi.

- ETHYL 3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBOXYLATE. (n.d.).

Sources

- 1. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | C8H6N2O2S | CID 818268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. growingscience.com [growingscience.com]

- 7. connectjournals.com [connectjournals.com]

- 8. jocpr.com [jocpr.com]

An In-depth Technical Guide to 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide: Molecular Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental molecular properties, including its molecular formula and weight, and explore its synthesis, characterization, and potential as a scaffold in drug discovery. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics, leveraging the unique chemical attributes of pyrazole-thiophene conjugates.

Core Molecular Attributes

The foundational step in understanding any chemical entity is to establish its molecular formula and weight. These parameters are critical for reaction stoichiometry, analytical characterization, and interpretation of biological activity data.

Molecular Structure and Formula

The systematic name, this compound, defines a precise arrangement of atoms. The structure consists of a central five-membered pyrazole ring. A thiophene ring is attached at the 5-position of the pyrazole ring via its 2-position. A carboxamide group (-CONH₂) is substituted at the 3-position of the pyrazole ring.

Based on this structure, the molecular formula is determined by counting the number of atoms of each element:

-

Carbon (C): 4 in the thiophene ring + 3 in the pyrazole ring + 1 in the carboxamide group = 8 atoms

-

Hydrogen (H): 3 on the thiophene ring + 1 on the pyrazole nitrogen + 1 on a pyrazole carbon + 2 in the carboxamide group = 7 atoms

-

Nitrogen (N): 2 in the pyrazole ring + 1 in the carboxamide group = 3 atoms

-

Oxygen (O): 1 in the carboxamide group = 1 atom

-

Sulfur (S): 1 in the thiophene ring = 1 atom

Thus, the molecular formula for this compound is C₈H₇N₃OS .

Molecular Weight

The molecular weight is calculated using the atomic weights of the constituent elements:

-

Carbon: 8 x 12.011 u = 96.088 u

-

Hydrogen: 7 x 1.008 u = 7.056 u

-

Nitrogen: 3 x 14.007 u = 42.021 u

-

Oxygen: 1 x 15.999 u = 15.999 u

-

Sulfur: 1 x 32.06 u = 32.06 u

Molecular Weight = 96.088 + 7.056 + 42.021 + 15.999 + 32.06 = 193.224 g/mol

| Property | Value |

| Molecular Formula | C₈H₇N₃OS |

| Molecular Weight | 193.224 g/mol |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Nodes for atoms N1 [label="N", pos="0,1!", fontcolor="#202124"]; N2 [label="N", pos="-0.87,0.5!", fontcolor="#202124"]; C3 [label="C", pos="-0.87,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="0,-1!", fontcolor="#202124"]; C5 [label="C", pos="0.87,-0.5!", fontcolor="#202124"]; S [label="S", pos="2.5,0.5!", fontcolor="#202124"]; C6 [label="C", pos="1.73,0!", fontcolor="#202124"]; C7 [label="C", pos="1.73,-1!", fontcolor="#202124"]; C8 [label="C", pos="2.5,-1.5!", fontcolor="#202124"]; C9 [label="C", pos="3.2,-0.7!", fontcolor="#202124"]; C10 [label="C", pos="-1.8,-1!", fontcolor="#202124"]; O [label="O", pos="-2.5,-0.5!", fontcolor="#202124"]; N3 [label="N", pos="-1.8,-1.8!", fontcolor="#202124"];

// Edges for bonds N1 -- N2 [len=1.5]; N2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- N1 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- S [len=1.5]; S -- C9 [len=1.5]; C9 -- C8 [len=1.5]; C8 -- C7 [len=1.5]; C3 -- C10 [len=1.5]; C10 -- O [style=double, len=1.5]; C10 -- N3 [len=1.5];

// Implicit hydrogens H1 [label="H", pos="-0.2,1.5!", fontcolor="#202124"]; H2 [label="H", pos="0.2,-1.5!", fontcolor="#202124"]; H3 [label="H", pos="1.2,-1.5!", fontcolor="#202124"]; H4 [label="H", pos="2.7,-2.2!", fontcolor="#202124"]; H5 [label="H", pos="3.9,-0.7!", fontcolor="#202124"]; H6 [label="H", pos="-1.3,-2.3!", fontcolor="#202124"]; H7 [label="H", pos="-2.3,-2.3!", fontcolor="#202124"]; N1 -- H1 [style=invis]; C4 -- H2 [style=invis]; C7 -- H3 [style=invis]; C8 -- H4 [style=invis]; C9 -- H5 [style=invis]; N3 -- H6 [style=invis]; N3 -- H7 [style=invis]; }

Caption: 2D structure of this compound.

Synthesis and Characterization

The synthesis of pyrazole derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine or its derivatives. For this compound, a plausible synthetic route would involve the reaction of a thiophene-containing 1,3-dicarbonyl compound with a hydrazine derivative.

Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the pyrazole ring, suggesting a precursor like a thiophene-substituted β-ketoester, which can be cyclized with hydrazine.

Caption: Retrosynthetic pathway for the target molecule.

Experimental Protocol: A Proposed Synthesis

The following is a generalized, multi-step protocol for the synthesis of this compound.

Step 1: Synthesis of Ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate

-

To a solution of ethyl 3-(thiophen-2-yl)-3-oxopropanoate in ethanol, add an equimolar amount of hydrazine hydrate.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid is filtered, washed with water, and dried to yield the crude ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure ester.

Step 2: Synthesis of this compound

-

The ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate obtained from Step 1 is dissolved in an excess of aqueous ammonia.

-

The mixture is heated in a sealed tube at 100-120 °C for 12-18 hours.

-

After cooling, the solid product is filtered, washed with water, and dried.

-

Purification by recrystallization from a suitable solvent (e.g., ethanol/water mixture) affords the final product, this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure.[2] The proton NMR spectrum would show characteristic signals for the thiophene, pyrazole, and carboxamide protons. The carbon NMR would confirm the number and types of carbon atoms.

-

Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should match the calculated exact mass.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the functional groups present, such as the N-H and C=O stretching vibrations of the carboxamide group and the C=N and N-N stretching of the pyrazole ring.[3]

-

Melting Point: A sharp melting point is indicative of a pure compound.

Rationale in Drug Discovery

The pyrazole ring is a well-established pharmacophore found in numerous clinically approved drugs.[4] Its derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[4][5] The thiophene moiety is another important heterocycle in medicinal chemistry, often incorporated to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

The combination of pyrazole and thiophene rings in this compound creates a unique chemical scaffold with the potential for diverse biological interactions. The carboxamide group can participate in hydrogen bonding, a key interaction in many drug-receptor binding events.

Potential Therapeutic Applications

Based on the known biological activities of related pyrazole and thiophene derivatives, this compound and its analogues could be explored for various therapeutic applications:

-

Anti-inflammatory Agents: Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key targets in inflammation.[6][7]

-

Anticancer Agents: The pyrazole scaffold has been investigated for its potential to inhibit various kinases and other targets involved in cancer progression.[8]

-

Antimicrobial Agents: Thiophene and pyrazole containing compounds have demonstrated activity against a range of bacterial and fungal pathogens.[9]

Caption: Logic flow from chemical structure to potential therapeutic applications.

Conclusion

This compound is a heterocyclic compound with a well-defined molecular structure and properties. Its synthesis is achievable through established chemical methodologies. The combination of the biologically active pyrazole and thiophene moieties, along with the hydrogen-bonding capable carboxamide group, makes this scaffold a promising starting point for the design and development of novel therapeutic agents. Further investigation into its synthesis, derivatization, and biological evaluation is warranted to fully explore its potential in drug discovery.

References

-

JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

-

Ok, S., Şen, E., & Kasımoğulları, R. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. Retrieved from [Link]

-

Heliyon. (2024). Synthesis and evaluation of novel pyrazole carboxamide derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of a novel pyrazole carboxamide derivative synthesized as a ChEs and hCA isoenzymes inhibitor. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Retrieved from [Link]

-

Taylor & Francis Online. (2019). Design and synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5- dihydro-1H-pyrazole derivatives with improved solubility and potential antituberculosis activity. Retrieved from [Link]

-

IJFMR. (n.d.). Synthesis of Pyrazole Derivatives A Review. Retrieved from [Link]

-

ACS Publications. (2022). Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma. Retrieved from [Link]

-

PubChem. (n.d.). 1-methyl-N-((thiophen-2-yl)methyl)-1H-pyrazole-5-carboxamide. Retrieved from [Link]

-

PubChem. (n.d.). 5-(5-thiophen-2-ylthiophen-2-yl)-1H-pyrazole. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). ETHYL 3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBOXYLATE. Retrieved from [Link]

-

ResearchGate. (2022). Discovery of a Series of 5-Amide-1 H -pyrazole-3-carboxyl Derivatives as Potent P2Y 14 R Antagonists with Anti-Inflammatory Characters. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Discovery of a Series of 5-Amide-1 H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. Retrieved from [Link]

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. ijfmr.com [ijfmr.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of a Series of 5-Amide-1 H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aablocks.com [aablocks.com]

Biological activity of 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide derivatives

An In-Depth Technical Guide to the Biological Activity of 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxamide Derivatives

Authored by: A Senior Application Scientist

Abstract

The confluence of distinct heterocyclic pharmacophores into a single molecular framework represents a robust strategy in modern medicinal chemistry for the discovery of novel therapeutic agents. This guide focuses on the this compound scaffold, a privileged structure demonstrating a remarkable breadth of biological activities. The inherent properties of the pyrazole ring, known for its diverse pharmacological effects, are synergistically enhanced by the electronic characteristics of the thiophene moiety and the hydrogen bonding capabilities of the carboxamide linker. This document provides a comprehensive exploration of the synthesis, multifaceted biological activities—including antimicrobial, anticancer, and kinase inhibitory effects—and the critical structure-activity relationships (SAR) that govern the potency and selectivity of these derivatives. Detailed experimental protocols and mechanistic insights are provided to empower researchers and drug development professionals in their pursuit of novel therapeutics based on this versatile scaffold.

Introduction: A Scaffold of Therapeutic Promise

The this compound core integrates three key structural motifs, each contributing to its significant biological potential. Pyrazoles are a well-established class of five-membered heterocyclic compounds present in numerous clinically approved drugs, exhibiting a wide array of activities including antimicrobial, anti-inflammatory, analgesic, and anticancer effects.[1][2][3][4][5][6] The thiophene ring, a sulfur-containing aromatic heterocycle, is another crucial pharmacophore known to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates and possesses its own spectrum of biological activities, including antimicrobial and antitumor properties.[7][8][9] The carboxamide linker provides a crucial point for interaction with biological targets through hydrogen bonding and can be readily modified to modulate the physicochemical properties of the molecule. The strategic combination of these three components has yielded derivatives with potent and varied biological activities, making this scaffold a focal point of significant research interest.

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of this compound derivatives typically follows a multi-step approach, allowing for diversification at various positions of the heterocyclic core. A common and efficient strategy involves the initial construction of a pyrazole intermediate followed by amide coupling.

A generalized synthetic workflow often begins with the reaction of a thiophene-containing precursor. For instance, a common route involves the condensation of a thiophene-derived β-ketoester with a hydrazine derivative to form the pyrazole ring. The resulting pyrazole carboxylic acid or its ester can then be coupled with a desired amine to furnish the final carboxamide product.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been effectively employed to introduce aryl or heteroaryl substituents onto a pre-formed bromo-thiophene pyrazole amide intermediate.[10][11][12] This method offers a powerful tool for generating a diverse library of analogs for SAR studies. For example, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide can be reacted with various aryl boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ to yield 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides.[12]

Caption: Generalized synthetic workflows for this compound derivatives.

Antimicrobial and Antifungal Activity

Derivatives of the pyrazole carboxamide scaffold have demonstrated significant potential in combating microbial infections, a pressing global health challenge exacerbated by rising antibiotic resistance.[13][14] The incorporation of the thiophene moiety often enhances these antimicrobial properties.

Studies have shown that these compounds can be effective against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][3][4] For example, certain pyrazole-4-carboxamide derivatives have shown good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, and antifungal activity against Aspergillus niger and Candida albicans.[2][3][13] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity. Some pyrazole-thiophene carboxamides have been specifically designed as succinate dehydrogenase inhibitors (SDHIs), which are effective fungicides that disrupt the fungal respiratory chain.[15]

Table 1: Representative Antimicrobial Activity of Pyrazole Carboxamide Derivatives

| Compound Type | Target Organism | Activity Metric | Result | Reference |

| Pyrazole-4-carboxamides | S. aureus, B. subtilis | Zone of Inhibition | Good activity | [2][3] |

| Pyrazole-4-carboxamides | E. coli, P. aeruginosa | Zone of Inhibition | Good activity | [2][3] |

| Pyrazole-4-carboxamides | A. niger, C. albicans | Zone of Inhibition | Good activity | [2][3] |

| Pyrazole-thiophene carboxamide | Rhizoctonia solani | EC₅₀ | 11.6 µmol/L | [15] |

| Pyrazole-thiophene carboxamide | Fusarium graminearum | EC₅₀ | 28.9 µmol/L | [15] |

| Pyrazole-thiophene carboxamide | Botrytis cinerea | EC₅₀ | 21.3 µmol/L | [15] |

Anticancer Activity: A Multi-Targeted Approach

The this compound scaffold has emerged as a particularly promising framework for the development of novel anticancer agents.[5][6][16][17] These derivatives have been shown to exert their antiproliferative effects through various mechanisms, most notably through the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[18][19]

Kinase Inhibition

Many derivatives have been identified as potent inhibitors of several key kinases implicated in cancer progression.

-

EGFR/HER2 Inhibition: The pyrazoline moiety, a reduced form of pyrazole, when combined with a thiazole group, has yielded potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), with some compounds showing greater activity against the MCF-7 breast cancer cell line than the approved drug Lapatinib.[18]

-

FLT3 Inhibition: Fms-like receptor tyrosine kinase 3 (FLT3) is a critical target in acute myeloid leukemia (AML). Novel 1H-pyrazole-3-carboxamide derivatives have been developed as potent FLT3 inhibitors, with some compounds exhibiting IC₅₀ values in the sub-nanomolar range and showing efficacy against various FLT3 mutants associated with drug resistance.[20]

-

JNK3 Inhibition: Thiophene-pyrazolourea derivatives have been identified as potent and selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), a potential therapeutic target for neurodegenerative diseases and certain cancers.[21]

-

Hsp90 Inhibition: Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous oncogenic proteins. 5-aryl-3-(thiophen-2-yl)-1H-pyrazoles have been discovered as a new class of Hsp90 inhibitors, inducing apoptosis in hepatocellular carcinoma cells.[22]

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by pyrazole derivatives.

In Vitro Antiproliferative Activity

The anticancer potential of these compounds has been validated in numerous studies against a panel of human cancer cell lines.

Table 2: Selected In Vitro Anticancer Activity of Pyrazole Derivatives

| Compound Class | Cancer Cell Line | Activity Metric | Result | Reference |

| Thiazolyl-Pyrazolines | MCF-7 (Breast) | IC₅₀ | 3.37 µM | [18] |

| 5-Aryl-3-thiophen-2-yl-1H-pyrazole | HepG2 (Liver) | IC₅₀ | 0.083 µM | [22] |

| 1H-Pyrazole-3-carboxamide | MV4-11 (Leukemia) | IC₅₀ | 1.22 nM | [20] |

| Benzimidazole-pyrazolo[1,5-a]pyrimidine | MCF7, A549, HeLa | IC₅₀ | 3.2 - 8.9 µM | [16] |

| Thiophene-Pyrazolourea (JNK3 Inhibitor) | JNK3 Kinase | IC₅₀ | 8 nM | [21] |

Other Notable Biological Activities

Beyond antimicrobial and anticancer applications, this versatile scaffold has been explored for other therapeutic indications.

-

Anti-inflammatory Activity: The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib. It is therefore not surprising that derivatives of this scaffold have been investigated for their anti-inflammatory properties.[1][8]

-

Cannabinoid Receptor Antagonism: Specific biaryl pyrazole carboxamide derivatives have been extensively studied as potent and selective antagonists for the cannabinoid CB1 receptor.[23][24][25] Structure-activity relationship studies have identified key structural requirements for high-affinity binding, such as a para-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.[23][25]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core structure.

-

At the Pyrazole N1-position: Substitution at this position is critical for activity and selectivity. For cannabinoid receptor antagonists, a 2,4-dichlorophenyl group was found to be optimal.[23][25] In kinase inhibitors, this position is often occupied by various substituted phenyl or heterocyclic rings to explore specific interactions within the ATP-binding pocket of the target kinase.

-

At the Pyrazole C5-position: The thiophene group at this position is a key feature. However, replacing it with other aryl groups, such as a para-substituted phenyl ring, has been shown to be crucial for potent cannabinoid CB1 receptor antagonism.[23] For anticancer activity, the thiophene group appears to be highly favorable.[22]

-

At the Carboxamide Moiety: The amine portion of the carboxamide is a key point for diversification. Modifications here significantly impact solubility, cell permeability, and target engagement. For instance, in thiazolyl-pyrazoline anticancer agents, substitutions on the thiazole ring attached via the carboxamide linker dramatically influence potency.[18] Similarly, for cannabinoid antagonists, the nature of the cyclic amine (e.g., piperidinyl) is a key determinant of affinity.[23][24]

Caption: Key structure-activity relationship points on the scaffold. (Note: Image placeholder used for core structure).

Experimental Protocols

To facilitate further research, this section provides standardized, step-by-step methodologies for the synthesis and biological evaluation of these derivatives.

General Protocol for Synthesis via Amide Coupling

Causality: This protocol exemplifies a robust and widely applicable method for synthesizing the target carboxamides. The use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) ensures efficient activation of the carboxylic acid and subsequent amide bond formation under mild conditions, minimizing side reactions.

-

Acid Activation: Dissolve the 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF (N,N-Dimethylformamide) or DCM (Dichloromethane).

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

-

Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.

-

Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure carboxamide derivative.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol for In Vitro Antiproliferative MTT Assay

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. It relies on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of the compound's cytotoxic or cytostatic effects.

-

Cell Seeding: Plate human cancer cells (e.g., HepG2, MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., ranging from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for another 48-72 hours under the same conditions.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Future Perspectives

The this compound scaffold continues to be a highly attractive platform for the design of novel therapeutic agents. Future research efforts should focus on several key areas:

-

Target Deconvolution: For compounds with potent phenotypic effects, identifying the specific molecular target(s) is crucial for understanding the mechanism of action and optimizing lead compounds.

-

Pharmacokinetic Optimization: Systematic modification of the scaffold to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be essential for translating potent in vitro activity into in vivo efficacy.

-

Expansion of Therapeutic Applications: Exploring the potential of these derivatives against other diseases, such as viral infections and neuroinflammatory disorders, could unveil new therapeutic opportunities.

-

Combinatorial Approaches: Investigating the synergistic effects of these compounds with existing therapies could lead to more effective treatment regimens, particularly in oncology.

By leveraging the synthetic versatility and proven biological potential of this scaffold, the scientific community is well-positioned to develop next-generation therapeutics to address unmet medical needs.

References

- Vertex AI Search. (n.d.). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives.

- Scilit. (n.d.). Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives.

- Smolecule. (n.d.). N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide.

- Journal of Applied Pharmaceutical Science. (2023, May 4). Antimicrobial and antitubercular activity of novel pyrazole-4- carboxamide derivatives: Synthesis and characterization.

- Journal of Applied Pharmaceutical Science. (2023, April 8). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization.

- Asian Journal of Chemistry. (2022, August 19). Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives.

- National Institutes of Health. (2022, January 7). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties.

- Smolecule. (2023, August 19). 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde.

- PubMed Central. (2023, November 6). New Thiazolyl-Pyrazoline Derivatives as Potential Dual EGFR/HER2 Inhibitors: Design, Synthesis, Anticancer Activity Evaluation and In Silico Study.

- JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.

- ACS Publications. (2020, December 13). Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors.

- National Institutes of Health. (2021, December 2). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations.

- Chinese Journal of Organic Chemistry. (n.d.). Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives.

- ResearchGate. (n.d.). Anticancer activity of some known pyrazolopyridine derivatives.

- IJFMR. (n.d.). Synthesis of Pyrazole Derivatives A Review.

- RSC Publishing. (n.d.). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.

- National Institutes of Health. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.

- Journal of Medicinal Chemistry. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.

- PubMed Central. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.

- PubMed. (n.d.). Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716).

- PubMed. (2020, January). Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma.

- Encyclopedia.pub. (2024, January 16). Biological Activities of Thiophenes.

- MDPI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.

- ResearchGate. (n.d.). Anticancer activity of some reported thiazolyl-pyrazoles a–c and the target compounds.

- PubMed Central. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).

- ACS Publications. (n.d.). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists.

- MDPI. (2024, May 14). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives.

- PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

- PubMed. (2012, December 15). Structure-activity relationships of 2-arylamido-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxamide derivatives as cannabinoid receptor agonists and their analgesic action.

Sources

- 1. Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. japsonline.com [japsonline.com]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. ijfmr.com [ijfmr.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buy 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde | 1015939-92-0 [smolecule.com]

- 12. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scilit.com [scilit.com]

- 14. asianpubs.org [asianpubs.org]

- 15. Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives [ccspublishing.org.cn]

- 16. mdpi.com [mdpi.com]

- 17. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. New Thiazolyl-Pyrazoline Derivatives as Potential Dual EGFR/HER2 Inhibitors: Design, Synthesis, Anticancer Activity Evaluation and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 24. Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

Spectroscopic Data for 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide: An In-depth Technical Guide

For Immediate Release

An Essential Reference for Researchers in Medicinal Chemistry and Materials Science

This technical guide provides a comprehensive overview of the spectroscopic data for the novel heterocyclic compound, 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. The guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural characterization of this promising molecule.

Introduction: The Significance of this compound

The convergence of thiophene and pyrazole moieties within a single molecular framework has garnered considerable attention in contemporary chemical research. Pyrazole derivatives are well-established pharmacophores, known for a wide array of biological activities.[1] Similarly, thiophene-containing compounds have demonstrated significant potential in both pharmaceutical and materials science applications. The title compound, this compound, represents a unique amalgamation of these two important heterocyclic systems, making its thorough characterization a matter of scientific priority.

Accurate spectroscopic data is the cornerstone of chemical synthesis and drug discovery. It provides unambiguous proof of molecular structure, purity, and conformation. This guide synthesizes predictive data based on the analysis of structurally analogous compounds to offer a reliable spectroscopic profile of this compound, thereby facilitating its identification and utilization in further research endeavors. A related tautomer, 3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, is commercially available, indicating the accessibility of this chemical scaffold.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are critical for confirming the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Spectroscopy

Rationale: The choice of solvent is crucial for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve a wide range of organic molecules and to allow for the observation of exchangeable protons, such as those of the amide and pyrazole N-H groups. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Internal Standard: Add a small drop of TMS to the solution to serve as an internal reference (δ 0.00 ppm).

-

Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to appropriately cover the expected chemical shift range (e.g., 0-14 ppm).

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Use a relaxation delay of at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Utilize a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

Acquire a larger number of scans (e.g., 1024 or more) to compensate for the lower natural abundance of ¹³C.

-

Diagram of the NMR Workflow:

Caption: Workflow for NMR data acquisition and processing.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in the table below. The chemical shifts are influenced by the electronic effects of the heterocyclic rings and the carboxamide group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Pyrazole N-H | ~13.5 | Broad Singlet | - |

| Amide -NH₂ | ~7.8 and ~7.6 | Two Broad Singlets | - |

| Thiophene H-5' | ~7.7 | Doublet of Doublets | ~5.0, ~1.0 |

| Thiophene H-3' | ~7.5 | Doublet of Doublets | ~3.6, ~1.0 |

| Thiophene H-4' | ~7.2 | Doublet of Doublets | ~5.0, ~3.6 |

| Pyrazole H-4 | ~7.0 | Singlet | - |

Interpretation:

-

The downfield chemical shift of the pyrazole N-H proton is characteristic and is due to its acidic nature and potential for hydrogen bonding.

-

The amide protons are expected to appear as two distinct broad singlets due to hindered rotation around the C-N bond.

-

The protons of the thiophene ring will exhibit a characteristic splitting pattern. H-5' and H-3' are coupled to H-4' and also show long-range coupling to each other.

-

The pyrazole H-4 proton is anticipated to be a singlet as it has no adjacent protons.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides complementary information on the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Amide C=O | ~163 |

| Pyrazole C-3 | ~150 |

| Pyrazole C-5 | ~145 |

| Thiophene C-2' | ~135 |

| Thiophene C-5' | ~128 |

| Thiophene C-4' | ~127 |

| Thiophene C-3' | ~126 |

| Pyrazole C-4 | ~105 |

Interpretation:

-

The carboxamide carbonyl carbon is expected at the most downfield position.

-

The carbons of the pyrazole and thiophene rings will resonate in the aromatic region, with their specific shifts determined by the electronic environment and proximity to heteroatoms. The C-4 of the pyrazole is expected to be the most upfield of the ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups within a molecule.

Experimental Protocol: FTIR Spectroscopy

Rationale: For solid samples, the KBr pellet method is a traditional and reliable technique that provides high-quality spectra. Attenuated Total Reflectance (ATR) is a more modern and rapid alternative that requires minimal sample preparation.

Step-by-Step Methodology (KBr Pellet): [3]

-

Sample Grinding: Finely grind 1-2 mg of the sample with an agate mortar and pestle.

-

Mixing: Add approximately 100-200 mg of dry KBr powder and mix thoroughly.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Diagram of the FTIR Workflow (KBr Pellet):

Caption: Workflow for FTIR data acquisition using the KBr pellet method.

Predicted IR Data

The key vibrational frequencies for this compound are predicted as follows:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (pyrazole and amide) | 3400-3200 | Strong, Broad |

| C-H Stretch (aromatic) | 3100-3000 | Medium |

| C=O Stretch (amide I) | ~1670 | Strong |

| N-H Bend (amide II) | ~1620 | Medium |

| C=N and C=C Stretch (rings) | 1600-1450 | Medium to Strong |

| C-N Stretch | ~1400 | Medium |

| C-S Stretch (thiophene) | ~700 | Medium |

Interpretation:

-

The broad band in the 3400-3200 cm⁻¹ region is indicative of N-H stretching vibrations, likely broadened by hydrogen bonding.

-

A strong absorption around 1670 cm⁻¹ is a clear indicator of the amide carbonyl group.

-

The presence of multiple bands in the 1600-1450 cm⁻¹ region confirms the aromatic nature of the thiophene and pyrazole rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry

Rationale: Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns, which are useful for structural elucidation.[4]

Step-by-Step Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[4]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Diagram of the Mass Spectrometry Workflow:

Caption: Workflow for Electron Ionization Mass Spectrometry.

Predicted Mass Spectrum Data

The predicted mass spectrum of this compound would show a molecular ion peak and several characteristic fragment ions.

| m/z | Predicted Fragment | Interpretation |

| 193 | [M]⁺ | Molecular Ion |

| 177 | [M - NH₂]⁺ | Loss of the amino group |

| 149 | [M - CONH₂]⁺ | Loss of the carboxamide group |

| 110 | [Thiophenyl-pyrazole]⁺ fragment | Fragmentation of the pyrazole ring |

| 83 | [Thiophene]⁺ fragment | Cleavage of the bond between the rings |

Interpretation:

-

The molecular ion peak at m/z 193 would confirm the molecular weight of the compound.

-

The fragmentation pattern is likely to involve the initial loss of the carboxamide functional group or parts of it.

-

Further fragmentation would likely involve the cleavage of the pyrazole and thiophene rings, leading to characteristic smaller fragments. The fragmentation of pyrazoles often involves the loss of HCN or N₂.[5]

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass Spectrometry data for this compound. The provided protocols and interpretations are based on established principles of spectroscopy and data from structurally related molecules. This information is intended to be a valuable resource for the scientific community, aiding in the synthesis, identification, and further investigation of this and related compounds.

References

- El-Hiti, G. A., Abdel-Wahab, B. F., Baashen, M., & Ghabbour, H. A. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2022(2), M1372.

- Ok, S., Şen, E., & Kasımoğulları, R. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives.

- de Oliveira, C. S. A., et al. (2016). Ultrasound-Promoted Synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides and Anticancer Activity Evaluation in Leukemia Cell Lines. Journal of the Brazilian Chemical Society, 27(9), 1669-1677.

- Manjula, S. N., et al. (2015). Crystal structure of 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide.

- Kebiroglu, M. H. (2023). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule.

- Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836.

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

- American Chemical Society. (n.d.). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry.

- Wang, X., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Bioorganic & Medicinal Chemistry Letters, 30(18), 127404.

- Gümüş, M., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2369687.

- ProQuest. (2023). Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. Russian Journal of Organic Chemistry, 59(5), 781-788.

-

Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]

- Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

-

Chemistry LibreTexts. (2022). Electron Ionization. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Therapeutic Targeting of 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide Scaffolds

Preamble: Unlocking the Therapeutic Promise of a Privileged Scaffold

The 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide core represents a "privileged scaffold" in medicinal chemistry. Its inherent structural features—a bicyclic aromatic system with strategically positioned hydrogen bond donors and acceptors—confer upon it the ability to interact with a diverse array of biological targets. This guide provides a comprehensive exploration of the potential therapeutic applications of this scaffold, moving beyond a mere catalog of activities to a detailed analysis of target validation, mechanistic insights, and actionable experimental strategies. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to accelerate the translation of these promising compounds from bench to bedside.

Section 1: The Therapeutic Landscape: A Multi-Target Paradigm

Derivatives of the this compound scaffold have demonstrated significant biological activity across multiple therapeutic areas. This versatility stems from the core's ability to be readily functionalized, allowing for the fine-tuning of steric and electronic properties to achieve desired potency and selectivity. The primary therapeutic avenues explored to date are oncology, neurodegenerative disease, and inflammation.

Oncology: A Dominant Focus

The most extensive research into pyrazole-carboxamide derivatives has been in the field of oncology. These compounds have been shown to modulate the activity of several key proteins implicated in cancer cell proliferation, survival, and metastasis.

-

Kinase Inhibition: A predominant mechanism of action for many anticancer pyrazole derivatives is the inhibition of protein kinases.[1] These enzymes play a critical role in cell signaling pathways that are often dysregulated in cancer.[1][2] Specific kinase targets that have been identified for various pyrazole-carboxamide analogues include:

-

Cyclin-Dependent Kinases (CDKs): Particularly CDK2, CDK4, and CDK6, which are crucial regulators of the cell cycle.[2][3][4] Inhibition of these kinases can lead to cell cycle arrest and apoptosis.[3]

-

Fms-like Tyrosine Kinase 3 (FLT3): A key target in acute myeloid leukemia (AML).[4]

-

Receptor Tyrosine Kinases (RTKs): Such as EGFR and VEGFR-2, which are involved in tumor growth and angiogenesis.[2]

-

Akt Kinase (Protein Kinase B): A central node in the PI3K/AKT signaling pathway, crucial for cell survival.[1]

-

Haspin Kinase: Involved in chromosome alignment during mitosis, representing a more novel anticancer target.[2]

-

Rearranged during Transfection (RET) Kinase: A driver of certain types of thyroid and lung cancers.[5]

-

-

Non-Kinase Targets:

Neurodegenerative and Neurological Disorders

The blood-brain barrier permeability of certain pyrazole-carboxamide derivatives has opened avenues for their investigation in central nervous system (CNS) disorders.

-

Monoamine Oxidase B (MAO-B) Inhibition: Selective inhibition of MAO-B can increase dopamine levels in the brain, a strategy employed in the treatment of Parkinson's disease. A series of 5-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamides were identified as potent and selective MAO-B inhibitors, showing potential for improving memory and cognition.[8]

-

Cannabinoid Receptor (CB1) Antagonism: The pyrazole-carboxamide scaffold is a well-established pharmacophore for CB1 receptor antagonists.[9][10][11] Peripherally acting CB1 inverse agonists have been investigated for the treatment of obesity.[12]

Inflammatory Diseases

The modulation of inflammatory pathways represents another promising therapeutic area for this scaffold.

-

P2Y14 Receptor Antagonism: The P2Y14 receptor, activated by UDP-glucose, is implicated in innate immune responses. A series of 5-amide-1H-pyrazole-3-carboxyl derivatives have been identified as potent P2Y14R antagonists with anti-inflammatory properties.[13][14]

Section 2: Target Validation and Mechanistic Elucidation: A Step-by-Step Guide

The identification of a potential biological target is the first step in a long and rigorous process of drug discovery. This section provides detailed, field-proven protocols for validating the interaction between a this compound derivative and its putative target.

Initial Target Engagement: In Vitro Assays

The primary objective of this phase is to confirm a direct physical interaction between the compound and the target protein and to quantify the potency of this interaction.

-

Reagents and Materials:

-

Recombinant human CDK2/Cyclin E1 complex.

-

Kinase substrate (e.g., Histone H1).

-

ATP (Adenosine triphosphate).

-

Test compound (this compound derivative).

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

384-well white assay plates.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add 5 µL of the diluted compound or DMSO (vehicle control) to the assay wells.

-

Add 10 µL of a solution containing the CDK2/Cyclin E1 enzyme and the Histone H1 substrate in kinase buffer.

-

Incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the enzyme.

-

Incubate for 1 hour at 30°C.

-

Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

| Compound ID | Target Kinase | IC₅₀ (nM) |

| TPC-A | CDK2 | 15 |

| TPC-A | FLT3 | 250 |

| TPC-A | VEGFR-2 | >10,000 |

| TPC-B | CDK2 | 5 |

| TPC-B | FLT3 | 80 |

| TPC-B | VEGFR-2 | 5,200 |

Cellular Target Engagement and Phenotypic Confirmation

Demonstrating that a compound interacts with its target in a cellular context and elicits a desired biological response is a critical next step.

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., MCF-7 for CDK2) to 70-80% confluency.

-

Treat the cells with varying concentrations of the test compound for a specified time (e.g., 24 hours).

-

-

Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the total protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream substrate of the target kinase (e.g., phospho-Rb for CDK2).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for the total protein and a loading control (e.g., GAPDH).

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-protein signal to the total protein and loading control.

-

Determine the concentration-dependent effect of the compound on substrate phosphorylation.

-

Caption: Workflow for target validation of a kinase inhibitor.

Section 3: Signaling Pathway Contextualization

Understanding the broader signaling network in which the target operates is crucial for predicting potential on-target and off-target effects, as well as for identifying potential combination therapies.

The CDK4/6-Rb-E2F Pathway in Cancer

CDK4 and CDK6 are key drivers of the G1 to S phase transition in the cell cycle.[3] In response to mitogenic signals, cyclin D associates with and activates CDK4/6. The active CDK4/6-cyclin D complex then phosphorylates the retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to and sequesters the E2F transcription factor. Phosphorylation of Rb by CDK4/6 leads to the release of E2F, which then activates the transcription of genes required for DNA synthesis and progression into the S phase. Inhibition of CDK4/6 by a this compound derivative would maintain Rb in its active, hypophosphorylated state, thereby preventing cell cycle progression.

Caption: The CDK4/6-Rb-E2F signaling pathway and point of inhibition.

Section 4: Future Directions and Emerging Opportunities

The therapeutic potential of the this compound scaffold is far from exhausted. Several emerging areas of research warrant further investigation:

-

Targeting Protein-Protein Interactions: The adaptable nature of the scaffold could be leveraged to design inhibitors of challenging targets such as protein-protein interactions.

-

Development of Covalent Inhibitors: The incorporation of a reactive "warhead" onto the scaffold could lead to the development of highly potent and selective covalent inhibitors.

-

Application in Agrochemicals: Pyrazole-4-carboxamide derivatives have shown promise as fungicides, primarily through the inhibition of succinate dehydrogenase.[15] This suggests a potential dual-use for this chemical class in both medicine and agriculture.

Conclusion

The this compound core is a remarkably versatile scaffold with proven therapeutic potential. Its success in targeting a wide range of proteins, particularly in the context of oncology, underscores its importance in modern drug discovery. The experimental strategies and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers seeking to further unlock the therapeutic promise of this privileged chemical entity.

References

-

Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. PubMed.[Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.[Link]

-

1-H-Pyrazole-3-carboxamide derivatives as potent CDK4/6 and FLT3 inhibitors. ResearchGate.[Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Europe PMC.[Link]

-

Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry.[Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.[Link]

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. ACS Publications.[Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.[Link]

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central.[Link]

-

Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. PubMed.[Link]

-

Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. National Institutes of Health.[Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.[Link]

-

Synthesis, anticancer activity, molecular docking and molecular dynamics studies of some pyrazole–chalcone hybrids. Taylor & Francis Online.[Link]

-

Identification of 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-Carboxamides as Novel and Selective Monoamine Oxidase B Inhibitors Used to Improve Memory and Cognition. PubMed.[Link]

-

Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma. PubMed.[Link]

-

Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. ACS Publications.[Link]

-

Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist. PubMed.[Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.[Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Publishing.[Link]

-

Discovery of a Series of 5-Amide-1 H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. PubMed.[Link]

-

N-(2-methoxyphenethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide. Scifinder.[Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC.[Link]

Sources

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-Carboxamides as Novel and Selective Monoamine Oxidase B Inhibitors Used to Improve Memory and Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Discovery of a Series of 5-Amide-1 H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide Interactions: A Technical Guide for Drug Discovery Professionals

Foreword: Bridging the Gap Between Compound and Clinic with Computational Chemistry